N-Acryloyl-N'-cyanoguanidine
Description
N-Acryloyl-N'-cyanoguanidine is a substituted cyanoguanidine derivative characterized by an acryloyl group (CH₂=CHCO-) attached to one nitrogen and a cyano group (-C≡N) to another. This compound belongs to the broader class of N,N'-disubstituted-N''-cyanoguanidines, which are synthesized via sequential reactions of amines with dimethyl N-cyanodithioiminocarbonate, followed by substitution with a second amine or acryloyl-containing reagent . Its structure combines the reactivity of the acryloyl moiety with the hydrogen-bonding and electronic properties of the cyanoguanidine group, making it relevant in medicinal chemistry, materials science, and organic synthesis.
Properties
CAS No. |
7046-96-0 |
|---|---|
Molecular Formula |
C5H6N4O |
Molecular Weight |
138.13 g/mol |
IUPAC Name |
N-(N'-cyanocarbamimidoyl)prop-2-enamide |
InChI |
InChI=1S/C5H6N4O/c1-2-4(10)9-5(7)8-3-6/h2H,1H2,(H3,7,8,9,10) |
InChI Key |
CADVGKZQAHRVJF-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)NC(=NC#N)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Acryloyl-N’-cyanoguanidine can be synthesized through several methods. One common approach involves the reaction of acryloyl chloride with cyanoguanidine in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification .
Industrial Production Methods
Industrial production of N-Acryloyl-N’-cyanoguanidine often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
N-Acryloyl-N’-cyanoguanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert N-Acryloyl-N’-cyanoguanidine into different reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a wide range of substituted compounds .
Scientific Research Applications
N-Acryloyl-N’-cyanoguanidine has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex molecules and polymers.
Biology: The compound is employed in the study of biochemical pathways and enzyme interactions.
Medicine: Research explores its potential as a therapeutic agent due to its unique reactivity.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-Acryloyl-N’-cyanoguanidine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to form covalent bonds with target molecules, leading to changes in their activity and function. These interactions are crucial for its applications in various fields .
Comparison with Similar Compounds
Comparison with Similar Cyanoguanidine Derivatives
Structural and Functional Group Variations
Cyanoguanidine derivatives are tailored by modifying substituents on the guanidine core. Key structural variations include:
Key Insights :
- Guanidinothiazole (e.g., tiotidine derivatives) enhances H2 receptor antagonism (pKBatrium ~6.43) compared to cyanoguanidines with hexamethylene spacers .
2.2.1. Receptor Antagonism
- H1/H2 Antagonists: this compound’s activity is likely influenced by the electron-withdrawing cyano group, similar to roxatidine-like derivatives. However, spacer length critically affects potency; hexamethylene spacers (e.g., compound 21) improve H1R binding (pKBileum 8.42) compared to shorter chains .
- NAMPT Inhibition: Cyanoguanidines with pyridyl head-groups and 6-carbon linkers (e.g., compound 17) show sub-nM anti-proliferative activity in cancer cells, rivaling squaric acid and urea analogs . The acryloyl group’s role here remains unexplored but may modulate solubility or target engagement.
2.2.2. Analgesic and BBB Permeation
- Agmatine-derived cyanoguanidines (e.g., compound 5a-l) exhibit dual analgesic activity and BBB penetration, attributed to balanced lipophilicity and hydrogen-bonding capacity . The polar acryloyl group could reduce BBB permeability compared to alkyl substituents.
2.2.3. Antimicrobial Activity
- Furyl-based cyanoguanidines (e.g., 2-cyanoimino dihydropyrimidines) demonstrate moderate antimicrobial activity via interactions with microbial enzymes . The acryloyl group’s electrophilicity might enhance reactivity but could also increase toxicity.
Physicochemical and Material Properties
- Hypergolic Potential: Azole-cyanoguanidine hybrids (e.g., compound 8) exhibit rapid hypergolic ignition (<10 ms) due to high nitrogen content and energetic bonds . The acryloyl group’s lower nitrogen content may reduce such performance.
- Heavy Metal Adsorption: Cyanoguanidines with pyridazinone substituents show high Hg(II) adsorption capacity (e.g., ~200 mg/g) via cyano-mercury interactions . Acryloyl’s π-electrons may offer complementary binding modes.
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